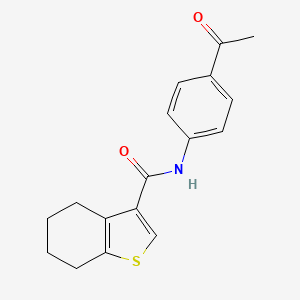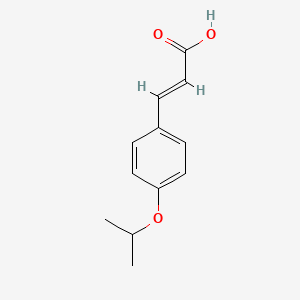
5-叠氮戊酸 N-羟基琥珀酰亚胺酯
描述
N3-C4-NHS 酯: 是一种不可切割的连接体,用于合成抗体药物偶联物 (ADC)。它是一种点击化学试剂,含有叠氮基团,可以与含有炔基的分子发生铜催化的叠氮-炔环加成反应。 它也可以与含有二苯并环辛炔或双环壬炔基的分子发生应变促进的炔-叠氮环加成反应 .
科学研究应用
化学: N3-C4-NHS 酯广泛用于合成抗体药物偶联物 (ADC),这在靶向癌症治疗中至关重要。 它用作连接抗体和细胞毒药物的连接体,确保稳定性和特异性 .
生物学: 在生物学研究中,N3-C4-NHS 酯用于生物分子的标记和追踪。 它进行点击化学反应的能力使其成为生物缀合和成像研究的宝贵工具 .
医学: 在医学上,N3-C4-NHS 酯用于开发靶向药物递送系统。 它在 ADC 中的作用使治疗剂能够精确地递送至癌细胞,最大程度地减少副作用并提高治疗效果 .
工业: 在工业领域,N3-C4-NHS 酯用于生产诊断工具和生物传感器。 它与各种生物分子形成稳定缀合的能力使其成为开发先进诊断技术的必不可少的组成部分 .
作用机制
N3-C4-NHS 酯通过其参与点击化学反应的叠氮基团发挥作用。叠氮基团与炔基反应,形成稳定的三唑环。 该反应高度特异且高效,使 N3-C4-NHS 酯成为生物缀合的宝贵工具 .
分子靶点和途径:
叠氮基团: 叠氮基团靶向生物分子中的炔基,促进形成稳定的三唑环。
生化分析
Biochemical Properties
2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the transcription of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of intermediate metabolites that can further participate in biochemical reactions. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
准备方法
合成路线和反应条件: N3-C4-NHS 酯的合成涉及叠氮基化合物与 N-羟基琥珀酰亚胺酯的反应。反应通常在三乙胺等碱的存在下,在温和条件下进行。 叠氮基团通过亲核取代反应引入,其中卤代前体与叠氮化钠反应 .
工业生产方法: N3-C4-NHS 酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件,以确保高收率和纯度。 然后使用柱色谱和重结晶等技术纯化产物 .
化学反应分析
反应类型: N3-C4-NHS 酯主要进行点击化学反应,具体包括:
铜催化的叠氮-炔环加成 (CuAAC): 该反应涉及 N3-C4-NHS 酯的叠氮基团在铜催化剂的存在下与炔基发生反应,形成三唑环
应变促进的炔-叠氮环加成 (SPAAC): 该反应无需催化剂,涉及叠氮基团与二苯并环辛炔或双环壬炔等应变炔烃发生反应
常用试剂和条件:
CuAAC: 碘化铜 (I) 或硫酸铜 (II) 与还原剂(如抗坏血酸钠)一起使用。
SPAAC: 不需要催化剂;反应通常在室温下进行
主要产物:
CuAAC: 形成 1,2,3-三唑衍生物。
SPAAC: 在无需铜催化剂的情况下形成三唑环
相似化合物的比较
类似化合物:
N3-C2-NHS 酯: 与 N3-C4-NHS 酯类似,但碳链更短.
N3-C6-NHS 酯: 与 N3-C4-NHS 酯类似,但碳链更长.
独特性: N3-C4-NHS 酯由于其最佳的碳链长度而具有独特性,该长度在反应性和稳定性之间取得了平衡。 这使其特别适用于合成抗体药物偶联物和其他生物缀合应用 .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPYOOVTLZAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456258 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478801-48-8 | |
| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)





![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)


![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)



